(E)-N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(E)-N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a dichloroanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, starting from readily available precursors One common route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of (E)-N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares the dichloroanilino moiety but lacks the thiazole and fluorophenyl groups.
tert-Butyl carbamate: While structurally different, this compound is used in similar synthetic applications.
Uniqueness
(E)-N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its combination of a thiazole ring, a fluorophenyl group, and a dichloroanilino moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
(2E)-N-(2,5-dichloroanilino)-4-(4-fluorophenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2FN4S/c18-11-3-6-13(19)14(7-11)23-24-15(8-21)17-22-16(9-25-17)10-1-4-12(20)5-2-10/h1-7,9,23H/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEOCHOKOLYIAR-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)Cl)Cl)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)Cl)Cl)/C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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